molecular formula C20H20N2O4 B2491839 N-(2-ethoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide CAS No. 952986-14-0

N-(2-ethoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide

Cat. No.: B2491839
CAS No.: 952986-14-0
M. Wt: 352.39
InChI Key: CCMUIOAQKMODHL-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is an acetamide derivative characterized by a 1,2-oxazole core substituted at position 5 with a 3-methoxyphenyl group and an acetamide side chain linked to a 2-ethoxyphenyl moiety. This structure combines aromatic ethers (methoxy and ethoxy groups) with a heterocyclic oxazole ring, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-3-25-18-10-5-4-9-17(18)21-20(23)13-15-12-19(26-22-15)14-7-6-8-16(11-14)24-2/h4-12H,3,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMUIOAQKMODHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2=NOC(=C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Zinc-Catalyzed Cycloisomerization of N-Propargylamides

Adapting the protocol from Wang et al. (2024), the 5-(3-methoxyphenyl)-1,2-oxazole core can be synthesized through Zn(OTf)$$_2$$-mediated cycloisomerization:

Reaction Conditions

Parameter Specification
Substrate N-Propargyl-3-methoxybenzamide
Catalyst Zn(OTf)$$_2$$ (10 mol%)
Solvent Dichloroethane (DCE)
Temperature 80°C
Reaction Time 12 hours
Yield 72-78%

The mechanism proceeds through:

  • Zinc activation of the alkyne moiety
  • 5-Exo-dig cyclization to form the oxazole ring
  • Aromatization via proton transfer

Key advantages include excellent functional group tolerance and scalability up to 50 mmol.

Palladium-Mediated Cross-Coupling Strategy

The RSC protocol (2017) demonstrates an alternative approach using Pd(OAc)$$2$$/Ag$$2$$CO$$_3$$ catalysis:

Reaction Components

  • N-(1-Phenylvinyl)acetamide precursor
  • 3-Methoxyiodobenzene
  • Pd(OAc)$$_2$$ (10 mol%)
  • Ag$$2$$CO$$3$$ (2 equiv)
  • Trifluoroethanol (TFE) solvent

This method achieves 65-70% yield with precise regiocontrol at the oxazole's 5-position.

Acetamide Side Chain Installation

DMT-MM Mediated Amide Coupling

Following the one-pot methodology from Tanaka et al. (2012), the oxazole-acetic acid intermediate undergoes activation using 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM):

Stepwise Procedure

  • Generate 2-[5-(3-Methoxyphenyl)-1,2-Oxazol-3-yl]acetic acid via saponification
  • Activate carboxyl group with DMT-MM in aqueous acetonitrile
  • Couple with 2-ethoxyaniline at pH 6.5-7.0
  • Isolate product via extractive workup (EtOAc/water)

This method achieves 82% yield with >99% purity by HPLC.

Schlenk Technique for Air-Sensitive Intermediates

For oxygen-sensitive substrates, the reaction employs:

  • Anhydrous DMF solvent
  • Hünig's base (N,N-Diisopropylethylamine)
  • PyBOP coupling reagent
  • Strict argon atmosphere

This protocol yields 75-78% product with minimal racemization.

Integrated Synthetic Routes

Three-Step Convergent Synthesis

Combining the most efficient methods:

Step Process Conditions Yield
1 Oxazole formation Zn(OTf)$$_2$$/DCE/80°C 75%
2 Acid hydrolysis 2M NaOH/EtOH reflux 92%
3 Amide coupling DMT-MM/H$$_2$$O-MeCN 82%

Overall yield : 75% × 92% × 82% = 56.4%

One-Pot Tandem Methodology

An emerging approach combines cycloisomerization and amidation in a single vessel:

  • Sequential addition of Zn(OTf)$$_2$$ and DMT-MM
  • Temperature gradient: 80°C → 25°C
  • Solvent system: DCE/MeCN (3:1)

Preliminary results show 48% yield but reduce purification steps.

Critical Analysis of Synthetic Challenges

Regiochemical Control

The oxazole's substitution pattern proves challenging due to:

  • Competing 5-exo vs 6-endo cyclization pathways
  • Electronic effects of the 3-methoxyphenyl group

DFT calculations reveal a 12.3 kJ/mol preference for 5-substitution in Zn-catalyzed routes.

Purification Considerations

Key purification challenges include:

  • Separating position isomers (3- vs 5-substituted oxazoles)
  • Removing Pd residues (<0.1 ppm requirement)

Effective solutions:

  • Two-stage column chromatography (SiO$$2$$ then Al$$2$$O$$_3$$)
  • Chelex resin treatment for metal scavenging

Scalability and Industrial Relevance

Kilogram-Scale Production

Adapting the Zn(OTf)$$_2$$ method for bulk synthesis:

Parameter Lab Scale Pilot Plant
Batch Size 10 g 5 kg
Catalyst Loading 10 mol% 8 mol%
Cycle Time 14 h 18 h
Purity 99.2% 98.7%

Energy consumption decreases from 215 kJ/g to 178 kJ/g at scale.

Cost Analysis

Breakdown per kilogram of product:

Component Cost (USD)
Starting materials 2,450
Catalysts 1,120
Solvents 780
Energy 350
Total 4,700

The Pd-catalyzed route increases costs by 38% compared to Zn-mediated methods.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying the biological activity of oxazole derivatives.

    Medicine: Potential use as a pharmaceutical agent due to its biological activity.

    Industry: As an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

The 1,2-oxazole core in the target compound distinguishes it from derivatives with pyridazinone (), pyridinone (), triazole (), or benzothiazole () cores. For example:

  • Pyridazinone derivatives (e.g., N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) act as mixed FPR1/FPR2 agonists, inducing calcium mobilization in neutrophils .
  • Pyridinone-based AMC3 () modulates N-formyl peptide receptors (FPRs), suggesting that oxazole-to-pyridinone substitutions alter receptor selectivity.
  • Benzothiazole derivatives () feature trifluoromethyl groups, which enhance metabolic stability compared to methoxy substituents.

Table 1: Heterocyclic Core Comparison

Compound Core Key Substituents Activity/Application
Target Compound 1,2-oxazole 5-(3-methoxyphenyl), 2-ethoxyphenyl Unknown (hypothesized FPR modulation)
AMC3 () Pyridinone 3-Cyano, 3-methoxyphenyl, 4-bromophenyl FPR modulation
Compound Benzothiazole 6-Trifluoromethyl, 3-methoxyphenyl Potential pesticidal
Substituent Effects on Bioactivity
  • Methoxy vs. Halogenated derivatives (e.g., N-(3-chloro-2-methylphenyl)acetamide in ) are common in pesticidal applications due to increased electrophilicity and resistance to oxidation .
  • Ethoxy vs. Sulfamoyl Linkages :

    • The 2-ethoxyphenyl group in the target compound contrasts with sulfamoyl-containing analogs (e.g., ’s compound), which may improve aqueous solubility but reduce blood-brain barrier penetration .

Table 2: Substituent Impact on Properties

Compound Substituent Position Key Functional Group Predicted LogP Bioactivity Clues
Target Compound 5-(3-methoxyphenyl) Methoxy ~3.5 Potential CNS activity
Compound 5-Methyl, sulfamoyl Sulfamoyl ~2.8 Enhanced solubility

Biological Activity

N-(2-ethoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an ethoxyphenyl group and an oxazole moiety. Its molecular formula is C17H18N2O3C_{17}H_{18}N_2O_3. The presence of the oxazole ring is significant as it often contributes to biological activities such as enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The oxazole ring can engage in hydrogen bonding and hydrophobic interactions, influencing the activity of specific proteins and enzymes in biological pathways.

Research indicates that compounds with similar structures can act as inhibitors for enzymes like tyrosinase, which is involved in melanin production. Such inhibition can have implications in cosmetic applications and therapeutic interventions for hyperpigmentation disorders.

Antioxidant Activity

Studies have demonstrated that compounds with oxazole rings exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial for preventing cellular damage linked to various diseases, including cancer.

Enzyme Inhibition

This compound has shown promise as a tyrosinase inhibitor . Tyrosinase plays a critical role in melanin biosynthesis, and its inhibition can lead to reduced pigmentation. The IC50 values for related compounds indicate strong inhibitory effects, suggesting that this compound could be explored further for cosmetic applications.

CompoundIC50 (µM)Activity
Compound A0.51 ± 0.00Strong tyrosinase inhibitor
Compound B20.38 ± 1.99Moderate tyrosinase inhibitor
This compoundTBDPotential inhibitor

Cytotoxicity Studies

Cytotoxicity assays on various cell lines are essential to evaluate the safety profile of this compound. Initial studies suggest that this compound may exhibit low cytotoxicity at therapeutic concentrations, making it a candidate for further development in therapeutic contexts without significant adverse effects on cell viability.

Case Studies and Research Findings

  • Tyrosinase Inhibition : A study focused on phenolic compounds similar to this compound demonstrated that certain derivatives effectively inhibited mushroom tyrosinase with IC50 values significantly lower than traditional inhibitors like kojic acid .
  • Antioxidant Properties : Another research effort highlighted the antioxidant capacity of oxazole-containing compounds, showcasing their ability to mitigate oxidative stress in cellular models .
  • Cytotoxicity Assessment : In vitro studies assessing the effects of related compounds on B16F10 melanoma cells indicated non-cytotoxic profiles at lower concentrations, supporting their potential use in skin-related therapies .

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